molecular formula C16H22O8S B1140968 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside CAS No. 103930-42-3

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside

Cat. No.: B1140968
CAS No.: 103930-42-3
M. Wt: 374.41
InChI Key:
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Description

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside (TSAF) is a molecule that is widely used in scientific research applications. It is an important tool for research in biochemistry, physiology, and drug development. TSAF is a modified form of fucose, a sugar that is found in many natural products, including milk, honey, and some vegetables. The modification of fucose with a toluenesulfonyl group makes it more stable and easier to work with in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Modification

Research into the chemical synthesis and modification of complex sugars and derivatives, such as 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside, reveals its potential applications in creating glycomimetics and studying carbohydrate-based interactions. The base-catalyzed conjugate Michael addition of 1-thiosugars to reactive enones is a method for creating thiodisaccharides, serving as glycomimetics, indicating the importance of these compounds in developing biologically relevant molecules. This process shows the utility of toluenesulfonyl-protected sugars in synthesizing complex carbohydrate structures, which are pivotal in understanding carbohydrate-protein interactions and the development of novel therapeutics (Witczak et al., 2007).

Anticoagulant Activity Studies

Studies on glycosaminoglycans from various sources, including sea cucumbers, have demonstrated the structural diversity and complexity of carbohydrate-based molecules, highlighting the importance of specific structural features, such as sulfated fucose branches, in biological activity. This research underscores the potential of using complex carbohydrate derivatives for studying and enhancing anticoagulant activities, with implications for therapeutic applications (Yang et al., 2015).

Structural Analysis and Functionalization Patterns

The functionalization of polysaccharides, such as starch, with p-toluenesulfonyl groups (tosyl) is an area of interest due to the modification's impact on the solubility and reactivity of these polymers. Such studies provide insights into the distribution of functional groups and their effects on polymer properties, offering a basis for the development of novel materials with specific characteristics (Dicke et al., 2001).

Enzyme Inhibition and Biological Activity

Research into the synthesis and enzyme inhibition properties of novel compounds, including those derived from or related to this compound, sheds light on the potential of these molecules in treating diseases such as Alzheimer’s and diabetes. The exploration of azinane triazole-based derivatives, for instance, demonstrates the capability of toluenesulfonyl-protected compounds in inhibiting enzymes critical to disease progression, offering a pathway to the discovery of new therapeutics (Asif et al., 2022).

Mechanism of Action

Target of Action

The tosyl group (4-toluenesulfonyl) is known to be a good leaving group in organic chemistry . This suggests that the compound may interact with various biological targets by donating the tosyl group.

Mode of Action

Based on the presence of the tosyl group, it can be inferred that this compound may act as a substrate in biochemical reactions, where the tosyl group is displaced by a nucleophile . The resulting changes would depend on the specific reaction and the nature of the nucleophile.

Biochemical Pathways

Tosyl derivatives have been used in the synthesis of various bioactive compounds , suggesting that this compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The presence of the tosyl group may influence its bioavailability, as tosyl derivatives are known to have good leaving group properties , which could potentially enhance the compound’s reactivity and absorption.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside. For instance, the reactivity of the tosyl group might be affected by the pH of the environment .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity and potential biological activity. The tosyl group can be a potential irritant .

Properties

IUPAC Name

[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIFFZBWFOWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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